molecular formula C11H12N2O3 B8372279 1-(2-Methoxy-4-nitrophenyl)-2,5-dihydro-1H-pyrrole

1-(2-Methoxy-4-nitrophenyl)-2,5-dihydro-1H-pyrrole

Cat. No. B8372279
M. Wt: 220.22 g/mol
InChI Key: REFLKLSWURALMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-4-nitrophenyl)-2,5-dihydro-1H-pyrrole is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxy-4-nitrophenyl)-2,5-dihydro-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-4-nitrophenyl)-2,5-dihydro-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Methoxy-4-nitrophenyl)-2,5-dihydro-1H-pyrrole

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-2,5-dihydropyrrole

InChI

InChI=1S/C11H12N2O3/c1-16-11-8-9(13(14)15)4-5-10(11)12-6-2-3-7-12/h2-5,8H,6-7H2,1H3

InChI Key

REFLKLSWURALMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CC=CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-chloro-2-methoxy-4-nitrobenzene (2.71 g, 14.47 mmol) and 2,5-dihydro-1H-pyrrole (2.0 g, 28.9 mmol) was stirred at 100° C. under a stream of N2 for 10 h. The reaction was cooled to RT to give a brown solid which was dissolved in CH2Cl2 (200 mL), washed with 100 mL of 1 N NaOH solution and brine, dried over MgSO4, and concentrated. The resulting brown oil was purified by flash chromatography (silica gel, Hexanes:EtOAc, 100:0 to 80:20) to afford the title compound (2.67 g, 84% yield) as a orange solid: 1H NMR (500 MHz, CDCl3) δ 7.84 (dd, J=8.80, 2.50 Hz, 1H), 7.65 (d, J=2.50 Hz, 1H), 6.39 (d, J=8.80 Hz, 1H), 5.89 (s, 2H), 4.46 (s, 4H), 3.83 (s, 3H). HPLC retention time: 3.315 min; LCMS (ES): m/z 221 [M+H]+.
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
84%

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